2-(3-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide

Description

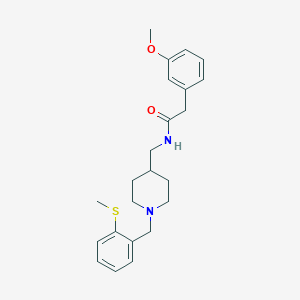

This compound is an acetamide derivative featuring a 3-methoxyphenyl group attached to the carbonyl carbon. The nitrogen of the acetamide is bonded to a piperidin-4-ylmethyl moiety, which is further substituted with a 2-(methylthio)benzyl group (Fig. 1). Its molecular weight is approximately 424.55 g/mol (calculated based on formula C₂₃H₂₈N₂O₂S), and the methylthio substituent may enhance metabolic stability compared to oxygenated analogs .

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2S/c1-27-21-8-5-6-19(14-21)15-23(26)24-16-18-10-12-25(13-11-18)17-20-7-3-4-9-22(20)28-2/h3-9,14,18H,10-13,15-17H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDDIFQZDOGJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(3-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide, identified by the CAS number 1234993-10-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C23H30N2O2S

- Molecular Weight : 398.6 g/mol

- Structural Features : The compound features a methoxyphenyl group and a piperidine moiety, which are significant for its biological interactions.

Antiviral Properties

Research indicates that compounds with similar structural features to this compound exhibit antiviral activities. For instance, derivatives of piperidine have shown effectiveness against various viruses, including hepatitis C and influenza strains, suggesting that the target compound may possess analogous properties.

A study reported that related compounds inhibited the replication of viruses such as HCV and HSV with IC50 values ranging from 0.20 to 0.35 μM in vitro . Although specific data for our compound is lacking, its structural similarity implies potential efficacy.

Neuropharmacological Effects

The piperidine structure is often associated with neuroactive properties. Compounds containing this moiety have been linked to modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests that this compound could exhibit psychoactive effects or be beneficial in treating neurological disorders.

In animal studies, similar compounds demonstrated anxiolytic and antidepressant-like effects in behavioral assays . Further exploration of this compound's interaction with neurotransmitter receptors is warranted.

The biological activity of this compound likely involves multiple mechanisms:

- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors).

- Enzyme Inhibition : Potential inhibition of viral polymerases or proteases, similar to other piperidine derivatives.

- Cell Signaling Pathways : Involvement in signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several studies have explored the therapeutic potential of structurally related compounds:

- Antiviral Efficacy : A study on N-Heterocycles showed promising results against HCV with derivatives exhibiting IC50 values below 5 μM .

- Neuropharmacological Assessment : Research on piperidine analogs indicated significant effects on anxiety-related behaviors in rodent models, suggesting a pathway for further investigation into the anxiolytic potential of our compound .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities with analogs from the literature:

Key Observations:

- Solubility : Piperidine-sulfonyl derivatives (e.g., ) exhibit enhanced aqueous solubility due to polar sulfonyl groups, whereas the target compound may require formulation optimization for bioavailability.

- Metabolic Stability : Methylthio groups are less prone to rapid oxidative metabolism compared to thiol (-SH) or methoxy (-OCH₃) groups, as seen in .

Pharmacological Activity

- Enzyme Inhibition : Piperidine-containing acetamides like Rilapladib () demonstrate potent enzyme inhibition (IC₅₀ = 0.23 nM for Lp-PLA₂), suggesting the target compound’s piperidine moiety could similarly interact with catalytic sites .

- Antimicrobial Effects : Thiazolyl and sulfanyl acetamides (e.g., ) show antimicrobial activity, but the target compound’s methylthio group may reduce susceptibility to bacterial efflux pumps compared to halogenated analogs .

- CNS Targets : The phenethyl-piperidine analog () and Rilapladib () highlight the piperidine ring’s role in CNS-targeted drugs, suggesting the target compound may have neuropharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.